molecular formula C21H20N2O2 B6429096 2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide CAS No. 1706169-59-6

2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide

Cat. No.: B6429096
CAS No.: 1706169-59-6
M. Wt: 332.4 g/mol
InChI Key: FVOSEUCKQXVVDH-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide is a structurally complex acetamide derivative characterized by a central acetamide group bridging two aromatic systems: a 3-methylphenyl moiety and a benzyl group substituted with a pyridin-2-yloxy fragment at the meta position. This compound’s design integrates pharmacophoric elements known to influence bioactivity, including the methyl group (enhancing lipophilicity) and the pyridine-oxygen linker (modulating electronic and steric interactions).

Properties

IUPAC Name

2-(3-methylphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-16-6-4-7-17(12-16)14-20(24)23-15-18-8-5-9-19(13-18)25-21-10-2-3-11-22-21/h2-13H,14-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOSEUCKQXVVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide is a member of the acetamide class and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H20_{20}N2_{2}O
  • Molecular Weight : 296.38 g/mol

Antimicrobial Potential

Recent studies have highlighted the antimicrobial properties of related acetamides. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated effective antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The biological activity of these compounds often correlates with their structural characteristics, particularly the substituents on the phenyl ring.

Compound StructureActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
N-(4-chlorophenyl)HighModerateModerate
N-(4-fluorophenyl)HighLowLow
N-(3-bromophenyl)HighModerateModerate

Structure-Activity Relationship (SAR)

The effectiveness of acetamides can be influenced by the position and type of substituents on the aromatic rings. For example:

  • Compounds with halogenated substituents (e.g., chloro, bromo) tend to exhibit higher lipophilicity, facilitating cell membrane penetration.
  • The presence of a pyridine moiety has been linked to enhanced biological activity due to its ability to interact with various biological targets .

Case Studies

  • Antimicrobial Screening : A systematic screening of newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that derivatives with specific substitutions exhibited significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential for developing new antimicrobial agents based on structural modifications.
  • Inhibitory Activity Studies : Inhibitory assays against c-KIT and BCR-ABL kinases showed that modifications in the chemical structure led to varying degrees of inhibitory activity, suggesting that similar approaches could be applied to optimize the activity of this compound against specific targets .

Comparison with Similar Compounds

Substituents on the Phenyl Rings

  • 3-Methylphenyl vs. Halogenated Phenyl Groups: Compounds like N-(3-bromo-2-methylphenyl)acetamide () replace the methyl group with a bromine atom, altering electronic properties and steric bulk. However, the methyl group in 2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide may favor metabolic stability over halogenated analogs .
  • Ethoxy vs. Pyridin-2-yloxy Linkers: N-(2-ethoxyphenyl)-2-(3-methylphenyl)acetamide () substitutes the pyridin-2-yloxy group with an ethoxy moiety.

Heterocyclic Modifications

  • Pyridine vs. Thiophene/Furan Cores: N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide () replaces the 3-methylphenyl group with a thiophene. Conversely, the methylphenyl group in the target compound may improve selectivity for aromatic hydrocarbon receptors .
  • Triazolopyridazine Derivatives :
    Compounds like N-(2-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide () feature a triazolopyridazine core instead of a simple pyridine. These systems exhibit rigid planar structures, favoring intercalation with DNA or kinase inhibition, whereas the target compound’s flexibility may suit allosteric binding sites .

Acetamide Side Chain Variations

  • N-Substituents: N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide () introduces a pyrrolidinone ring on the acetamide’s nitrogen, adding conformational constraints and hydrogen-bond donors. The target compound’s unmodified acetamide chain prioritizes synthetic accessibility and passive membrane diffusion .

Unique Features of this compound

  • Balanced Lipophilicity : The 3-methylphenyl group optimizes logP values for blood-brain barrier penetration, contrasting with polar analogs like N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (), which may exhibit reduced CNS activity .
  • Dual Aromatic-Heterocyclic Pharmacophore : The pyridin-2-yloxy group provides a unique combination of hydrogen-bond acceptance (via pyridine nitrogen) and π-system interactions, distinguishing it from simpler phenyl ethers or alkyl-linked analogs .

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